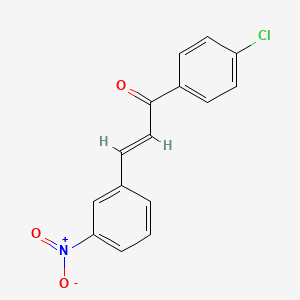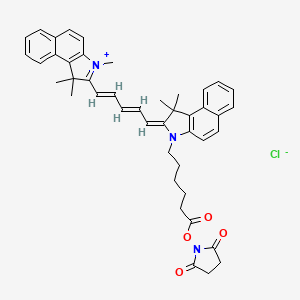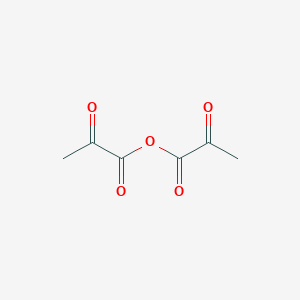
2-Oxopropanoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxopropanoic anhydride (2-OPA) is a cyclic anhydride of 2-oxopropanoic acid, also known as oxalic acid. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and ether. 2-OPA is used in a variety of industrial and scientific applications, including the synthesis of organic compounds, the preparation of reagents for enzymatic reactions, and the production of pharmaceuticals. It is also used in the laboratory as a reagent for the synthesis of various compounds.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2-Oxopropanoic anhydride can be achieved through the reaction of 2-Oxopropanoic acid with acetic anhydride in the presence of a catalyst.
Starting Materials
2-Oxopropanoic acid, Acetic anhydride, Catalyst (such as sulfuric acid or phosphoric acid)
Reaction
Mix 2-Oxopropanoic acid and acetic anhydride in a 1:1 molar ratio in a reaction flask., Add a small amount of catalyst to the reaction mixture., Heat the reaction mixture to a temperature of 50-60°C and stir for several hours., Allow the reaction mixture to cool to room temperature., Extract the product with a suitable solvent, such as diethyl ether or dichloromethane., Dry the organic layer with anhydrous sodium sulfate., Filter the solution and evaporate the solvent under reduced pressure to obtain the desired product, 2-Oxopropanoic anhydride.
Wirkmechanismus
The mechanism of action of 2-OPA is not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also inhibit the activity of certain proteins, such as receptor tyrosine kinases and tyrosine phosphatases. In addition, 2-OPA can act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase.
Biochemische Und Physiologische Effekte
2-OPA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also inhibit the activity of certain proteins, such as receptor tyrosine kinases and tyrosine phosphatases. In addition, 2-OPA can act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
2-OPA has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available in a variety of forms. In addition, it is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and is not very soluble in organic solvents. In addition, it can be toxic if inhaled or ingested.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-OPA. These include further exploration of its mechanism of action and its biochemical and physiological effects, as well as the development of new applications for its use in scientific research. In addition, further research could be conducted into the development of new synthetic methods for the production of 2-OPA, as well as the development of new reagents and catalysts for its use in laboratory experiments. Finally, further research could be conducted into the development of new pharmaceuticals based on 2-OPA.
Wissenschaftliche Forschungsanwendungen
2-OPA is widely used in scientific research, particularly in the field of biochemistry. It is used in the preparation of reagents for enzymatic reactions, and as a reagent for the synthesis of various compounds. It is also used in the production of pharmaceuticals, and in the study of protein-protein interactions. In addition, 2-OPA has been used to study the structure and function of enzymes, and to study the effects of drugs on the body.
Eigenschaften
IUPAC Name |
2-oxopropanoyl 2-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)5(9)11-6(10)4(2)8/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVBMQBWAUBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoformic anhydride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)


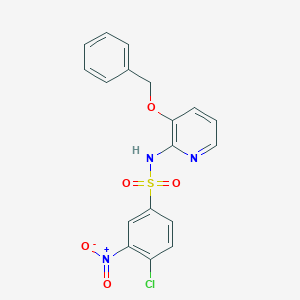
![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)
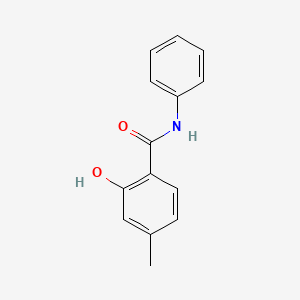
![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)
